molecular formula C11H10N4O3 B302710 {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid

{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid

Cat. No. B302710
M. Wt: 246.22 g/mol
InChI Key: NVKXDMZSMOQWGE-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid, also known as TA-FA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in cells. In cancer cells, {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. In plant cells, {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects
{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid can reduce tumor growth and improve survival rates in animal models of cancer. In plants, {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been shown to inhibit plant growth and reduce the production of chlorophyll.

Advantages and Limitations for Lab Experiments

One of the advantages of using {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid in lab experiments is its high purity and stability. {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid in lab experiments is its potential toxicity. {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been shown to have cytotoxic effects on some cell types, and caution should be taken when handling and using {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid in lab experiments.

Future Directions

There are many potential future directions for research on {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid. In medicine, {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid could be further studied as a potential treatment for various diseases, including cancer and inflammatory disorders. In agriculture, {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid could be studied as a potential herbicide for weed control. In environmental science, {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid could be studied as a potential water treatment agent for the removal of heavy metals from water. Additionally, further research could be done to better understand the mechanism of action of {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid and to optimize its synthesis method for increased yield and purity.

Synthesis Methods

{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid can be synthesized using a one-pot reaction between 4-aminophenol, 4-formyl-1,2,4-triazole, and chloroacetic acid. The reaction occurs under mild conditions and yields a high purity product. The synthesis method of {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been optimized to increase the yield and purity of the product.

Scientific Research Applications

{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for various diseases, including rheumatoid arthritis, breast cancer, and lung cancer. In agriculture, {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been studied as a potential herbicide due to its ability to inhibit plant growth. In environmental science, {4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has been studied as a potential water treatment agent due to its ability to remove heavy metals from water.

properties

Product Name

{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C11H10N4O3/c16-11(17)6-18-10-3-1-9(2-4-10)5-14-15-7-12-13-8-15/h1-5,7-8H,6H2,(H,16,17)/b14-5+

InChI Key

NVKXDMZSMOQWGE-LHHJGKSTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NN=C2)OCC(=O)O

SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.